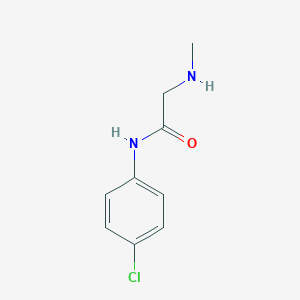
7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate: is an organic compound belonging to the quinolone family. It is a derivative of quinoline, characterized by the presence of chlorine, ethyl, and fluorine substituents. This compound is notable for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves several steps:
Starting Material: The process begins with 1,4-dihydroquinoline-3,4-dione.
Ethylation: The compound is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Fluorination: Fluorination is achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Chlorination: Chlorination is carried out using thionyl chloride or phosphorus pentachloride.
Carboxylation: The final step involves carboxylation using carbon dioxide under high pressure and temperature conditions
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylate.
Substitution: Formation of various substituted quinoline derivatives
科学的研究の応用
7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Serves as an intermediate in the synthesis of fluoroquinolone antibiotics, which are used to treat a variety of bacterial infections.
Industry: Employed in the production of pharmaceuticals and agrochemicals
作用機序
The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth. This mechanism is similar to that of fluoroquinolone antibiotics .
類似化合物との比較
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylate: Another fluoroquinolone derivative with similar antibacterial properties.
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylate: A closely related compound with slight structural differences.
Uniqueness
- The presence of the ethyl group at position 1 and the fluorine atom at position 6 enhances its antibacterial activity compared to other quinolone derivatives.
- The specific substitution pattern contributes to its unique pharmacokinetic and pharmacodynamic properties .
特性
IUPAC Name |
7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNSMMJBBOPPOT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFNO3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B348474.png)


![8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B348493.png)

![9-(Dimethylamino)benzo[a]phenoxazin-7-ium](/img/structure/B348499.png)
![[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B348500.png)
![N-[3-(2-thia-5-azabicyclo[2.2.1]hept-5-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B348501.png)

![2-Phenyl-1H-benzo[d]imidazol-5-ol](/img/structure/B348508.png)
![4-[(4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B348510.png)
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)
![6-Amino-3-ethyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B348520.png)
